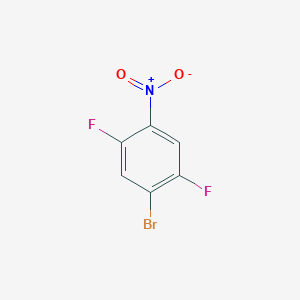

4-Bromo-2,5-difluoronitrobenzene

Overview

Description

Synthesis Analysis

4-Bromo-2,5-difluoronitrobenzene is synthesized from bromobenzene by nitration in water. The synthesis of similar compounds typically involves multiple steps, including bromination, nitration, and fluorination. Techniques such as Sandmeyer reaction and Grignard reaction are commonly employed. The yield and purity of these compounds vary depending on the reaction conditions and the starting materials used (Xuan et al., 2010).

Molecular Structure Analysis

The molecular structure of similar fluorinated aromatic compounds has been studied by various methods, including electron diffraction and ab initio calculations. These studies show that the benzene ring in such molecules deviates only slightly from D6h symmetry, and the bond angles and lengths are affected by the presence of fluorine atoms (Schei et al., 1984).

Chemical Reactions and Properties

Compounds similar to this compound undergo various chemical reactions, including aromatic nucleophilic substitution and oxidation. These reactions can lead to the formation of different derivatives with varied functional groups, influencing their chemical properties significantly (Sasaki et al., 1999).

Physical Properties Analysis

The physical properties of fluorinated benzene derivatives, such as melting point, boiling point, and solubility, depend on the nature and position of the substituents on the benzene ring. The presence of fluorine and nitro groups tends to increase the compound's electronegativity and polarity, affecting its physical characteristics (Mocilac et al., 2016).

Chemical Properties Analysis

The chemical properties of this compound, such as reactivity and stability, are influenced by the electron-withdrawing effects of the bromo and nitro groups, as well as the electron-attracting nature of the fluorine atoms. These effects contribute to the compound's acidity, nucleophilicity, and overall chemical behavior (Dikundwar et al., 2014).

Scientific Research Applications

Organic Synthesis and Chemical Reactions

- Synthesis of Dibromobenzenes : 1,2-Dibromobenzenes, derivatives of 4-Bromo-2,5-difluoronitrobenzene, are valuable precursors for various organic transformations, especially those based on benzynes formation (Diemer, Leroux, & Colobert, 2011).

- Production of Medicinal and Pharmaceutical Agents : 1-Bromo-2,4-dinitrobenzene, a related compound, is used as an intermediate in the synthesis of medicinal agents, organic dyes, and electroluminescent materials (Xuan et al., 2010).

- Photochemical Reactions : 4-Bromonitrobenzene, another derivative, is involved in photochemical reactions, indicating its potential in synthetic organic chemistry (Wubbels, Snyder, & Coughlin, 1988).

- Halogenation of Polyalkylbenzenes : It's used in ring halogenations of polyalkylbenzenes, demonstrating its versatility in organic synthesis (Bovonsombat & Mcnelis, 1993).

- Antimicrobial and Antifungal Activity : Derivatives of this compound, like 2,4-dihalogenofluorobenzenes, have been studied for their antimicrobial and antifungal activities (Katırcıoğlu et al., 2007).

Material Science and Electrochemistry

- Electrochemical Fluorination : This compound plays a role in the electrochemical fluorination of aromatic compounds, which is crucial in the development of new materials and chemical processes (Horio et al., 1996).

- Thermodynamic Studies : Comprehensive thermodynamic studies of difluoronitrobenzene isomers, including this compound, provide vital information for applications in material science (da Silva et al., 2010).

Crystallography and Structural Analysis

- Crystallographic Studies : The study of compounds like 5-Bromo-1-(4-bromophenyl)isatin, related to this compound, provides insights into molecular structures and interactions, aiding in the development of new materials and drugs (El-Hiti et al., 2018).

Lithium-Ion Batteries

- Electrolyte Additive in Lithium-Ion Batteries : 4-Bromo-2-fluoromethoxybenzene, a related compound, is studied as a bi-functional electrolyte additive, demonstrating potential applications in enhancing the safety and performance of lithium-ion batteries (Zhang, 2014).

Mechanism of Action

Safety and Hazards

4-Bromo-2,5-difluoronitrobenzene can cause severe skin burns and eye damage. It may also cause respiratory irritation. It is recommended to avoid breathing dust/fume/gas/mist/vapors/spray, wash face, hands, and any exposed skin thoroughly after handling, wear protective gloves/clothing/eye protection/face protection, and use only outdoors or in a well-ventilated area .

properties

IUPAC Name |

1-bromo-2,5-difluoro-4-nitrobenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H2BrF2NO2/c7-3-1-5(9)6(10(11)12)2-4(3)8/h1-2H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GJFYMYJYPARISZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C(=CC(=C1F)Br)F)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H2BrF2NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20371249 | |

| Record name | 4-Bromo-2,5-difluoronitrobenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20371249 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

237.99 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

167415-27-2 | |

| Record name | 4-Bromo-2,5-difluoronitrobenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20371249 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-Bromo-2,5-difluoronitrobenzene | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![[(2S)-5-ethoxy-1,3-oxathiolan-2-yl]methyl Acetate](/img/structure/B64981.png)

![1-(3-Hydroxy-8-azabicyclo[3.2.1]oct-8-yl)ethanone](/img/structure/B64983.png)

![Ethyl 1H-benzo[d]imidazole-7-carboxylate](/img/structure/B64990.png)